molecular formula C22H24ClN3O4S2 B2593279 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one CAS No. 941950-57-8

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one

Cat. No. B2593279
CAS RN: 941950-57-8
M. Wt: 494.02
InChI Key: HJNJOZNDDGDAGK-UHFFFAOYSA-N
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Description

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one is a useful research compound. Its molecular formula is C22H24ClN3O4S2 and its molecular weight is 494.02. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Computational Analysis

  • Crystal Structure Studies : Research on similar compounds, such as 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, includes synthesis and confirmation of structures through single crystal X-ray diffraction studies. These compounds exhibit intermolecular hydrogen bonds contributing to crystal packing, with Hirshfeld surface analysis revealing the nature of intermolecular contacts (Kumara et al., 2017).

Antiviral and Anticancer Activity

  • Antiviral Activity : Derivatives of similar structures have shown anti-tobacco mosaic virus activity. For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives exhibit certain antiviral properties (Chen et al., 2010).
  • Anticancer Evaluation : Polyfunctional substituted 1,3-thiazoles, including compounds with piperazine substituents, have been studied for their anticancer activity against various cancer cell lines, showing effectiveness in vitro (Turov, 2020).

Pharmaceutical Applications

  • Agonist Synthesis : An efficient synthesis method for producing potent PPARpan agonists, which include derivatives with structures similar to the compound , has been developed. These agonists are significant in pharmacological research (Guo et al., 2006).
  • Dual Action Antidepressants : New derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter have been synthesized, indicating potential as antidepressant drugs. This includes compounds structurally related to the specified compound (Martínez et al., 2001).

Biological Evaluation

  • Antibacterial and Anthelmintic Activity : Synthesized compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate have been evaluated for their antibacterial and anthelmintic activities. These evaluations are critical in understanding the biological implications of such compounds (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxyphenyl)sulfonylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S2/c1-30-17-5-7-18(8-6-17)32(28,29)14-2-3-21(27)25-10-12-26(13-11-25)22-24-19-9-4-16(23)15-20(19)31-22/h4-9,15H,2-3,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNJOZNDDGDAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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